molecular formula C9H5ClO2 B3032533 2-Chloro-4-ethynylbenzoic acid CAS No. 2168559-67-7

2-Chloro-4-ethynylbenzoic acid

Cat. No.: B3032533
CAS No.: 2168559-67-7
M. Wt: 180.59
InChI Key: RUAVYSBZAHLZNH-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynylbenzoic acid is a useful research compound. Its molecular formula is C9H5ClO2 and its molecular weight is 180.59. The purity is usually 95%.
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Scientific Research Applications

Thermoresponsive Materials

2-Chloro-4-ethynylbenzoic acid derivatives have been used in the development of thermoresponsive materials. For instance, the polymerization of 4‘-ethynylbenzo-15-crown-5 with Rh(nbd)BPh4 has led to materials with chiral on−off switching properties, demonstrating significant potential for thermoresponsive applications (Sakai et al., 2006).

Dye-Sensitized Solar Cells

Conjugating derivatives of this compound with binary electron-donors like diphenylamine-phenanthrocarbazole has led to advancements in dye-sensitized solar cells (DSSCs). These derivatives have shown significant impacts on energy level, light-harvesting ability, and cell stability in photoelectrochemical cells (Yang et al., 2016).

Solid-State Chemistry

The molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid have been studied extensively in solid-state chemistry. These studies have explored the importance of halogen bonds in crystal structures, providing insights into crystal engineering and molecular interactions (Oruganti et al., 2017).

Conjugated Polymer Synthesis

The derivatives of this compound have been used in the synthesis of conjugated polymers. For instance, the polymerization of monomers based on 4-ethynylbenzoic acid resulted in conjugated polymers with interesting reactivities and properties, especially in polymer analogous reactions (Pauly & Théato, 2011).

Heterocyclic Compound Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been utilized as a building block in the synthesis of various heterocyclic scaffolds. This work underlines the versatility of chlorobenzoic acid derivatives in creating diverse libraries of nitrogenous cycles, important in drug discovery (Křupková et al., 2013).

Polymerization Studies

The solid-state polymerization of p-ethynylbenzoic acid (EBA), a related compound, has been researched to understand the structure-reactivity relationships and the nature of the resulting products. This work provides insights into the polymerization processes of such compounds (Njus et al., 2005).

Biochemical Analysis

Biochemical Properties

2-Chloro-4-ethynylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator. The specific nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby affecting its activity. For instance, this compound may interact with enzymes such as cytochrome P450, influencing the metabolism of other compounds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function . Additionally, it can modulate signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and gene expression . These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, affecting energy production and cellular respiration . Additionally, this compound may alter the levels of key metabolites, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s bioavailability and its ability to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-4-ethynylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAVYSBZAHLZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299215
Record name Benzoic acid, 2-chloro-4-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168559-67-7
Record name Benzoic acid, 2-chloro-4-ethynyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2168559-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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